

Literature review of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride
Cat. No.:	B065501

[Get Quote](#)

An In-Depth Technical Guide to **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**

Authored by a Senior Application Scientist Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. Its molecular architecture, featuring a highly reactive sulfonyl chloride group and a pyridin-2-yloxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The sulfonyl chloride functional group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These linkages are prevalent in a multitude of approved drugs. Concurrently, the pyridinyl-oxy portion of the molecule can participate in crucial intermolecular interactions, such as hydrogen bonding and metal coordination, which can enhance the binding affinity of a molecule to its biological target. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel bioactive compounds, particularly in the development of enzyme inhibitors.

Physicochemical Properties and Structural Information

A comprehensive understanding of the physicochemical properties of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** is essential for its proper handling, storage, and application in chemical synthesis.

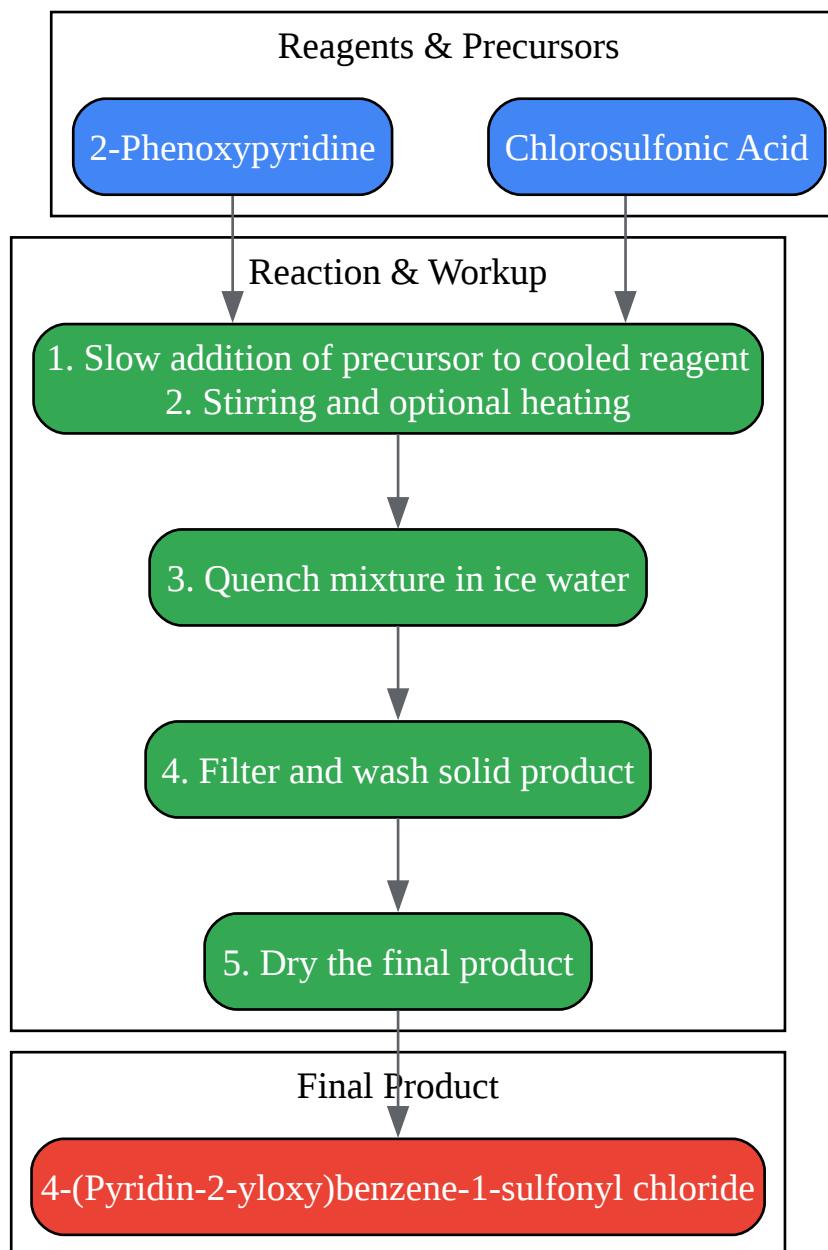
Property	Value	Source
CAS Number	192329-94-5	[1]
Molecular Formula	C ₁₁ H ₈ ClNO ₃ S	[2]
Molecular Weight	269.7 g/mol	[2]
Appearance	White powder	[1]
Purity	≥95%	[1] [2]
Storage	Store at 2-8°C under an inert atmosphere.	[1] [3]
InChI Key	CXLPHVTZYYDWQX- UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=CC=C1OSC2=NC=C C=C2)S(=O)(=O)Cl	[4]
Hydrochloride Salt CAS	1170110-04-9	[5] [6]
Hydrochloride Mol. Weight	306.2 g/mol	[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry, typically involving the chlorosulfonation of an aromatic precursor.

General Synthesis Pathway

The preparation of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** generally involves the reaction of 2-phenoxy pyridine with a chlorosulfonating agent. Chlorosulfonic acid is a common


reagent for this purpose. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonyl group is introduced onto the para-position of the benzene ring, driven by the ortho-, para-directing effect of the ether linkage.

A general procedure, adapted from established methods for preparing aryl sulfonyl chlorides, is as follows:

- The aromatic precursor, in this case, 2-phenoxy pyridine, is slowly added to an excess of cooled chlorosulfonic acid.
- The reaction mixture is stirred and may be gently heated to ensure the completion of the reaction. The evolution of hydrogen chloride gas is typically observed.
- Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water.
- The precipitated solid product, **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**, is then collected by filtration, washed with cold water, and dried.

It is crucial to perform this reaction under anhydrous conditions as sulfonyl chlorides are susceptible to hydrolysis. The crude product can be purified by recrystallization if necessary.^[7]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**.

Core Applications in Drug Discovery and Development

The primary utility of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** lies in its role as a versatile scaffold for constructing libraries of candidate molecules in drug discovery programs.

Synthesis of Sulfonamides and Sulfonate Esters

The sulfonyl chloride moiety is highly electrophilic and reacts readily with a wide array of nucleophiles. Its reaction with primary or secondary amines, in the presence of a base, yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in various drugs, including antibiotics, diuretics, and anticonvulsants.

Similarly, reaction with alcohols or phenols yields sulfonate esters. This allows for the introduction of the 4-(pyridin-2-yloxy)phenylsulfonyl group into diverse molecular frameworks, enabling fine-tuning of properties such as solubility, metabolic stability, and target engagement.

Role in Targeted Therapies

This reagent is particularly valuable for synthesizing targeted libraries for various enzyme classes.^[8] The sulfonamide derivatives are frequently explored as inhibitors of:

- Kinases: Key regulators of cellular signaling pathways, often dysregulated in cancer.
- Proteases: Enzymes involved in protein processing, with roles in viral replication and cancer progression.
- Carbonic Anhydrases: Metalloenzymes targeted for the treatment of glaucoma and other conditions.

The pyridinyl-oxy moiety can act as a hydrogen bond acceptor or a metal-coordinating group, providing additional interaction points within an enzyme's active site, which can be critical for achieving high potency and selectivity.^[8] The hydrochloride salt form of the compound can improve its stability and shelf-life by protecting the reactive sulfonyl chloride from hydrolysis.^[8]

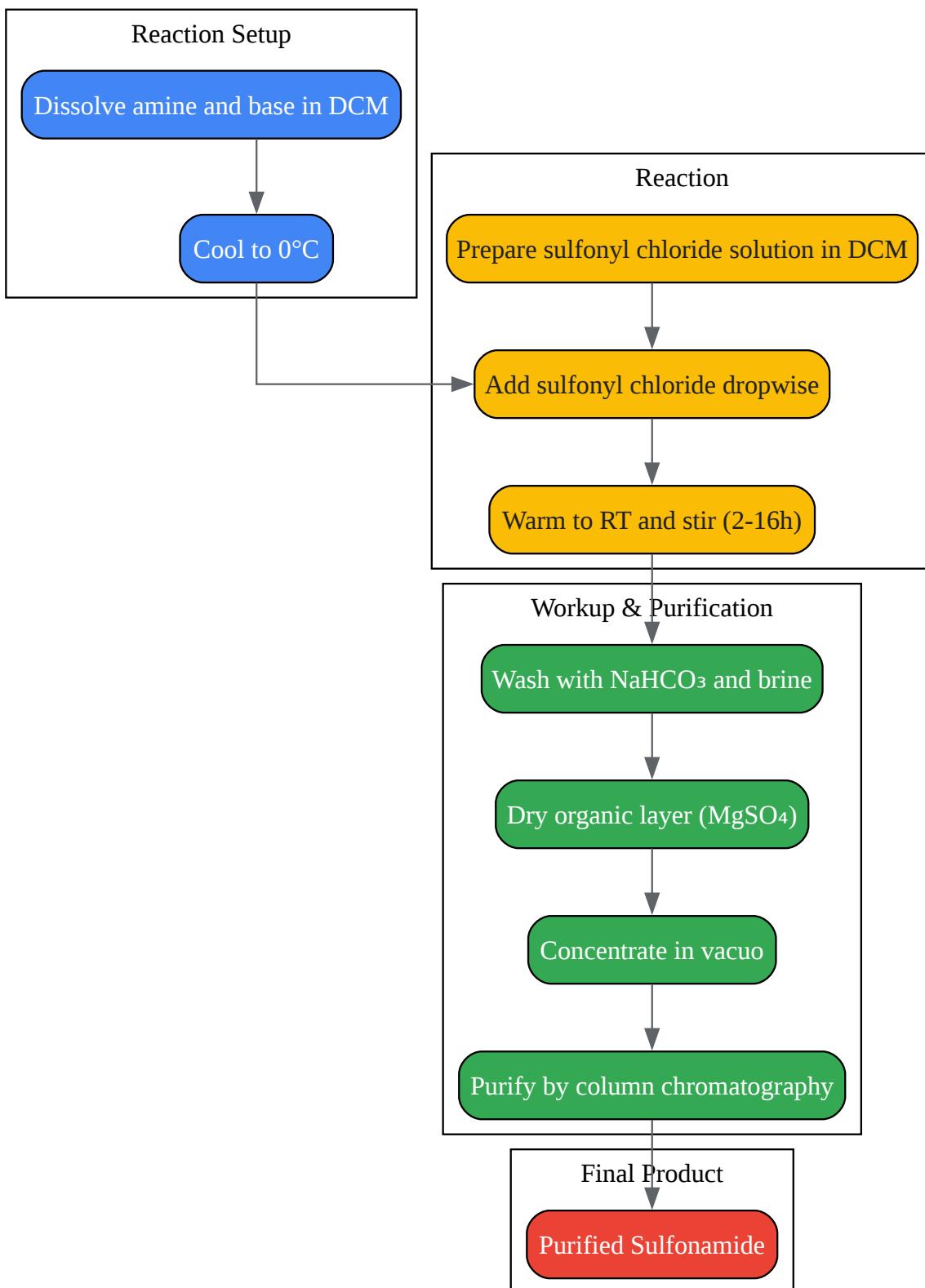
Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**.

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol describes a typical procedure for the reaction of **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** with a primary amine.

Materials:


- **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**
- A primary or secondary amine (1.0 eq)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- In a separate flask, dissolve **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** (1.05 eq) in anhydrous DCM.
- Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Workflow for Sulfonamide Synthesis

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of a sulfonamide derivative.

Safety, Handling, and Storage

As with all sulfonyl chlorides, **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride** requires careful handling due to its reactivity.

- **Hazards:** Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They are also highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.
- **Handling:** Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition.[\[1\]](#)[\[3\]](#)

Conclusion

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride stands out as a strategically important building block for medicinal chemistry and drug discovery. Its dual-functionality, combining a reactive sulfonyl chloride handle with a versatile pyridinyl-oxy moiety, provides a robust platform for the synthesis of diverse compound libraries. The straightforward synthesis of sulfonamides and other derivatives from this intermediate allows for the efficient exploration of structure-activity relationships, facilitating the development of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the pursuit of new medicines.

References

- PubChem. 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. [\[Link\]](#)
- PubChem. 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride. [\[Link\]](#)
- Nacsá, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [\[Link\]](#)
- PubChem. **4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride**. [\[Link\]](#)

- Google Patents. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.
- PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link]
- Google Patents.
- Google Patents.
- National Institutes of Health.
- Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, CasNo.192329-94-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride [cymitquimica.com]
- 3. 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride | 192330-49-7 [sigmaaldrich.com]
- 4. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride | C11H8ClNO3S | CID 3358857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Search | BLDpharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Literature review of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065501#literature-review-of-4-pyridin-2-yloxy-benzene-1-sulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com